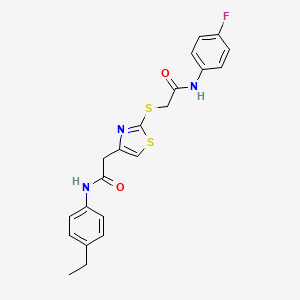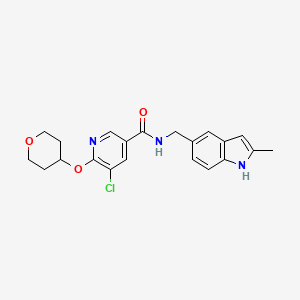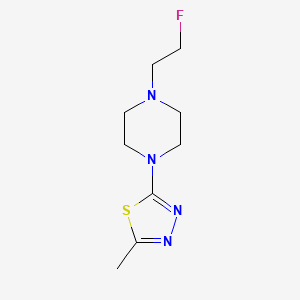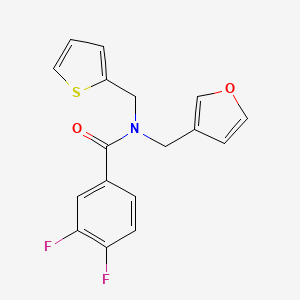![molecular formula C9H9ClFNO B2720886 2-chloro-N-[(3-fluorophenyl)methyl]acetamide CAS No. 330679-40-8](/img/structure/B2720886.png)
2-chloro-N-[(3-fluorophenyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-[(3-fluorophenyl)methyl]acetamide” is a chemical compound . It is a solid in form . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results. For a comprehensive understanding of its chemical reactions, it is recommended to refer to relevant chemical literature .Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C8H6Cl2FNO and the molecular weight is 222.04 . More detailed physical and chemical properties can be found in chemical databases .科学的研究の応用
Metabolic Pathways in Herbicides
The metabolic activation pathways of chloroacetamide herbicides, including compounds structurally related to 2-chloro-N-[(3-fluorophenyl)methyl]acetamide, have been extensively studied. These herbicides, such as acetochlor and metolachlor, undergo complex metabolic processes in liver microsomes of both humans and rats. The metabolism involves the formation of DNA-reactive compounds through a pathway that includes the production of intermediate metabolites like CDEPA and CMEPA. These intermediates are then further metabolized to compounds such as DEA and MEA, which are bioactivated to potentially carcinogenic products. This research highlights the significant differences in metabolism between human and rat liver microsomes, offering insights into the risks and mechanisms of action of these herbicides in different species (Coleman, Linderman, Hodgson, & Rose, 2000).
Photoreactivity of Drug Compounds
The photoreactivity of drug compounds in different solvents has been studied, with findings relevant to compounds structurally similar to this compound. For instance, flutamide, an anti-cancer drug, exhibits different photoreactions in acetonitrile and 2-propanol, leading to the formation of various photoproducts. This research provides valuable information for understanding the stability and safety of pharmaceutical compounds under light exposure, which could extend to related acetamide derivatives (Watanabe, Fukuyoshi, & Oda, 2015).
Molecular Docking and Photovoltaic Efficiency
Studies on benzothiazolinone acetamide analogs, which share functional groups with this compound, have explored their electronic properties and potential applications in photovoltaic devices. These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies have assessed their binding interactions with biological targets like Cyclooxygenase 1 (COX1), indicating potential therapeutic applications (Mary et al., 2020).
Development of Synthesis Methods for Thrombin Inhibitors
Research has been conducted on the development of scalable synthesis methods for thrombin inhibitors that include structural motifs similar to this compound. These methods address scale-up issues, reduce the use of expensive and toxic reagents, and provide efficient routes for the preparation of these medically relevant compounds (Ashwood et al., 2004).
Safety and Hazards
作用機序
Target of Action
This compound is a part of a larger class of organic compounds known as aminopyrazines , which are known to interact with multiple receptors
Mode of Action
Similar compounds in the indole derivatives family have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
Indole derivatives, a related class of compounds, have been found to possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
Related indole derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
2-chloro-N-[(3-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c10-5-9(13)12-6-7-2-1-3-8(11)4-7/h1-4H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJJDJFJYVGNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2720804.png)


![1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2720809.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2720811.png)

![2-(7-allyl-3-(tert-butyl)-9-methyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2720816.png)
![1,1,1-Trifluoro-3-[(2-furylmethyl)amino]-2-propanol](/img/structure/B2720818.png)
![N-(4-methoxyphenyl)-1,2-dimethyl-5-[4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/no-structure.png)
![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2720821.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2720823.png)

![2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2720826.png)